Ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC16022044
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O4S |
|---|---|
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C19H22N2O4S/c1-3-25-19(23)17-14-7-8-21(11-16(14)26-18(17)20)10-15(22)12-5-4-6-13(9-12)24-2/h4-6,9H,3,7-8,10-11,20H2,1-2H3 |
| Standard InChI Key | YYWBMCCQLKAXRR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)CC(=O)C3=CC(=CC=C3)OC)N |
Introduction
Molecular Characteristics and Structural Analysis
Chemical Identity and Structural Features
Ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (IUPAC name: ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate) is a polycyclic molecule with the molecular formula C₁₉H₂₂N₂O₄S and a molecular weight of 374.5 g/mol . Its structure integrates:
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A thieno[2,3-c]pyridine core, a bicyclic system combining thiophene and pyridine rings.
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An ethyl ester group at position 3, enhancing solubility in organic solvents.
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A 2-amino substituent at position 2, providing a site for hydrogen bonding.
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A 3-methoxyphenyl ketone side chain at position 6, contributing to lipophilicity and potential target interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₄S |
| Molecular Weight | 374.5 g/mol |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Lipophilicity (LogP) | Moderate (~2.5, estimated) |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)CC(=O)C3=CC(=CC=C3)OC)N |
The compound’s moderate lipophilicity (predicted LogP ~2.5) balances membrane permeability and aqueous solubility, while its six hydrogen bond acceptors suggest potential interactions with enzymatic targets .
Synthesis and Characterization
Analytical Characterization
The compound is characterized using:
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Nuclear Magnetic Resonance (NMR): Confirms proton environments and structural integrity.
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and formula.
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X-ray Crystallography: Resolves three-dimensional conformation (data pending) .
Future Research Directions
Priority Investigations
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Pharmacokinetic profiling: Assess absorption, distribution, metabolism, and excretion (ADME).
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Toxicity screening: Evaluate acute and chronic toxicity in model organisms.
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Target identification: Use proteomic approaches to identify binding partners.
Structural Optimization
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Variation of methoxy position: Compare 3-methoxy with 2- and 4-methoxy analogs.
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Ester replacement: Substitute ethyl carboxylate with amides to modulate solubility.
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